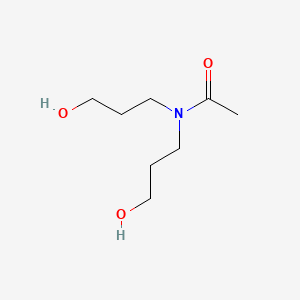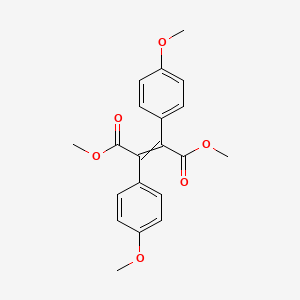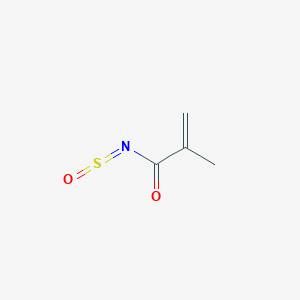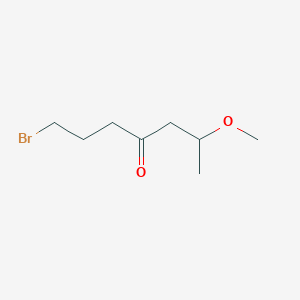
N,N-Bis(3-hydroxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(3-hydroxypropyl)acetamide is an organic compound with the molecular formula C8H17NO3. It is a tertiary amide with two hydroxypropyl groups attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(3-hydroxypropyl)acetamide can be synthesized through the reaction of acetamide with 3-chloropropanol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(3-hydroxypropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxypropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or thioethers.
Scientific Research Applications
N,N-Bis(3-hydroxypropyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(3-hydroxypropyl)acetamide involves its interaction with various molecular targets and pathways. The hydroxypropyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxypropyl)acetamide
- N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-para-toluenesulfonamide
- Poly(N-(2-hydroxypropyl)methacrylamide)
Uniqueness
N,N-Bis(3-hydroxypropyl)acetamide is unique due to its dual hydroxypropyl groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
CAS No. |
144981-32-8 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N-bis(3-hydroxypropyl)acetamide |
InChI |
InChI=1S/C8H17NO3/c1-8(12)9(4-2-6-10)5-3-7-11/h10-11H,2-7H2,1H3 |
InChI Key |
YEPOGAKYWISUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)


![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)



![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)

![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
phosphane](/img/structure/B12542746.png)

![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
